Tyr-lys-lys-gly-glu
Overview
Description
Tyr-lys-lys-gly-glu, also known as this compound, is a useful research compound. Its molecular formula is C30H49N7O11 and its molecular weight is 683.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 683.34900540 g/mol and the complexity rating of the compound is 975. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
ACE Inhibition and Blood Pressure Regulation
A significant application of peptides similar to Tyr-lys-lys-gly-glu is their role in inhibiting the activity of Angiotensin Ι-converting enzyme (ACE). For instance, a study by Lee et al. (2020) found that a peptide derived from hen ovotransferrin, closely related in structure to this compound, acts as a pro-drug to inhibit ACE activity. This peptide exhibited concentration-dependent inhibition of ACE in vitro and significantly reduced systolic blood pressure in vivo in spontaneously hypertensive rats. This suggests the potential of such peptides in regulating blood pressure and treating hypertension (Lee, Cheng, Enomoto, & Nakano, 2020).
Reactivity and Stability of Tyrosyl Peptides
The stability and reactivity of tyrosyl in peptides are crucial for their biological activities. Research by Takeda et al. (1971) explored how the adjacent amino acid residues affect the iodination rate of tyrosine in peptides. They examined peptides such as Gly-Tyr-Gly, Leu-Tyr-Leu, Glu-Tyr-Glu, and Lys-Tyr-Lys, finding only minor differences in the iodination rate of tyrosine across these peptides. This implies that peptides with tyrosyl, like this compound, maintain a stable iodination rate despite variations in surrounding residues (Takeda, Seon, Roholt, & Pressman, 1971).
Potential as Bioactive Peptides
Peptides with sequences similar to this compound can have bioactive properties such as antioxidant and ACE-inhibitory activities. Silva, Pihlanto, and Malcata (2006) assessed the ACE-inhibitory and antioxidant activities of peptides in water-soluble extracts from ovine and caprine cheeselike systems. They identified peptides like Tyr-Gln-Glu-Pro and Val-Pro-Lys-Val-Lys, demonstrating their potential as bioactive compounds in food and therapeutic applications (Silva, Pihlanto, & Malcata, 2006).
Role in Catalysis and Biochemical Processes
The presence of tyrosine, lysine, glycine, and glutamic acid residues in peptides plays a crucial role in various biochemical and catalytic processes. For instance, Parsonage, Wilke-Mounts, and Senior (1987) investigated mutations in the beta-subunit of F1-ATPase from Escherichia coli, involving amino acids like Lys, Gly, and Tyr. Such studies highlight the functional importance of these residues in enzymatic activities and protein functions (Parsonage, Wilke-Mounts, & Senior, 1987).
Antioxidant Behaviors
The antioxidant behaviors of peptides containing tyrosine and lysine are noteworthy. Zheng et al. (2016) investigated the effects of reaction pH and time on the antioxidant behaviors of Tyr, Trp, Cys, and related peptides like Tyr-Gly, Tyr-Glu, and Tyr-Lys in the ABTS assay. They observed a biphasic kinetic pattern, indicating complex antioxidant behaviors of these amino acids and peptides (Zheng, Zhao, Xiao, Zhao, & Su, 2016).
Properties
IUPAC Name |
acetic acid;(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]hexanoyl]amino]acetyl]amino]pentanedioic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H45N7O9.C2H4O2/c29-13-3-1-5-20(26(41)32-16-23(37)33-22(28(43)44)11-12-24(38)39)35-27(42)21(6-2-4-14-30)34-25(40)19(31)15-17-7-9-18(36)10-8-17;1-2(3)4/h7-10,19-22,36H,1-6,11-16,29-31H2,(H,32,41)(H,33,37)(H,34,40)(H,35,42)(H,38,39)(H,43,44);1H3,(H,3,4)/t19-,20-,21-,22-;/m0./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCPCDMTYCTXCEC-JZVQUOAUSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1=CC(=CC=C1CC(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)O)N)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O.C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)O)N)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H49N7O11 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
683.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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